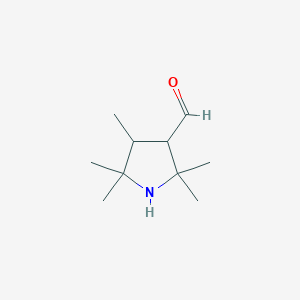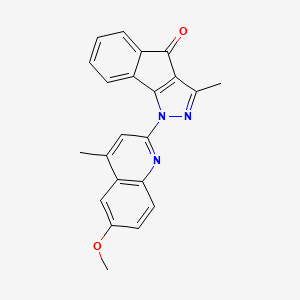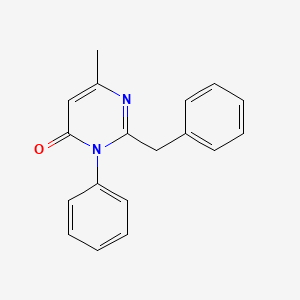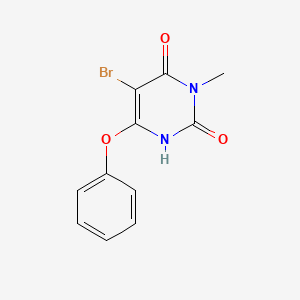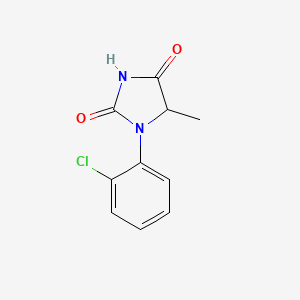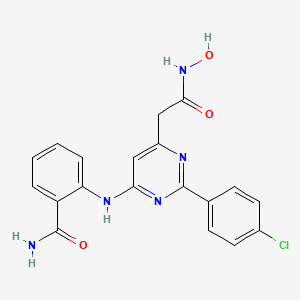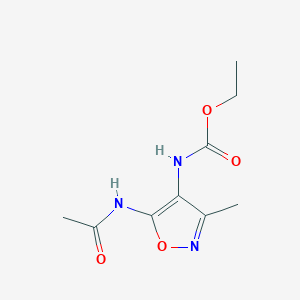
Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Análisis De Reacciones Químicas
Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Cu(I) or Ru(II) catalysts for cycloaddition reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the [2+3] cycloaddition reaction with nitrile oxides leads to the formation of 5-substituted amino-isoxazole derivatives .
Aplicaciones Científicas De Investigación
Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, isoxazole derivatives, including this compound, have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . In industry, these compounds are used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to exert their effects by binding to various enzymes and receptors, thereby modulating their activity . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparación Con Compuestos Similares
Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate can be compared with other similar compounds, such as ethyl carbamate, methyl carbamate, and propyl carbamate . These compounds share a similar carbamate structure but differ in their specific substituents and biological activities . This compound is unique due to its isoxazole ring, which imparts distinct biological activities and therapeutic potential .
Propiedades
Número CAS |
41230-65-3 |
|---|---|
Fórmula molecular |
C9H13N3O4 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
ethyl N-(5-acetamido-3-methyl-1,2-oxazol-4-yl)carbamate |
InChI |
InChI=1S/C9H13N3O4/c1-4-15-9(14)11-7-5(2)12-16-8(7)10-6(3)13/h4H2,1-3H3,(H,10,13)(H,11,14) |
Clave InChI |
LWOUHYYSDYNAEC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=C(ON=C1C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12908831.png)
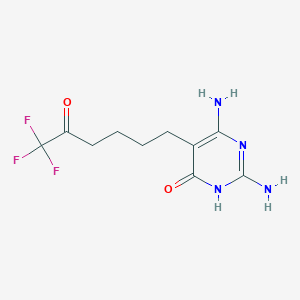
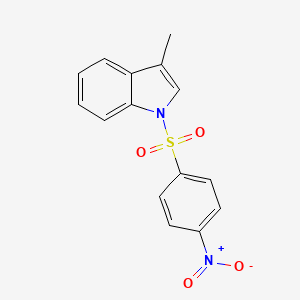
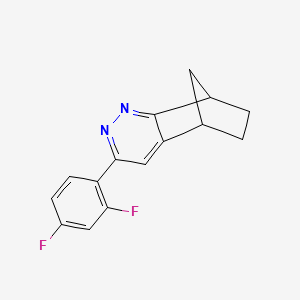
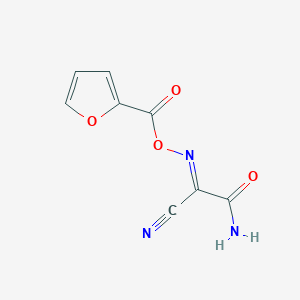

![6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12908870.png)
